N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
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Overview
Description
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide is a synthetic compound that belongs to the class of peptides. This compound is characterized by the presence of multiple functional groups, including acetyl, leucylglycyl, and benzopyran moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between L-leucine, glycine, and L-lysine. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Acetylation: The acetylation of the amino groups is carried out using acetic anhydride in the presence of a base such as pyridine.
Benzopyran Derivative Attachment: The attachment of the benzopyran derivative is achieved through a nucleophilic substitution reaction, where the benzopyran moiety is introduced to the lysine residue.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to cell surface receptors and influencing signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in cellular functions and disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucylglycyl-L-lysinamide: Lacks the benzopyran moiety, resulting in different biological activities.
N-Acetyl-L-leucylglycyl-N6-acetyl-L-lysinamide: Similar structure but without the 4-methyl-2-oxo-2H-1-benzopyran-7-yl group.
Uniqueness
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide is unique due to the presence of the benzopyran moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its potential as a therapeutic agent and its ability to interact with specific molecular targets.
Properties
Molecular Formula |
C28H39N5O7 |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide |
InChI |
InChI=1S/C28H39N5O7/c1-16(2)12-22(32-19(5)35)28(39)31-15-25(36)33(23(27(29)38)8-6-7-11-30-18(4)34)20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H2,29,38)(H,30,34)(H,31,39)(H,32,35)/t22-,23-/m0/s1 |
InChI Key |
ZYFHKCMBQQJXNN-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCCNC(=O)C)C(=O)N)C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCCNC(=O)C)C(=O)N)C(=O)CNC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
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